Methyl[2-(pyridin-2-yloxy)ethyl]amine
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Overview
Description
Methyl[2-(pyridin-2-yloxy)ethyl]amine is an organic compound that features a pyridine ring attached to an ethylamine group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(pyridin-2-yloxy)ethyl]amine typically involves the reaction of 2-pyridylmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product . Another method involves the nucleophilic substitution of 2-pyridylmethyl chloride with methylamine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale up the production process. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Methyl[2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
2-Picolylamine: A similar compound with a pyridine ring attached to an ethylamine group but without the oxygen atom.
N-Methyl-2-(pyridin-2-yl)ethylamine: Another related compound with a similar structure but different functional groups.
Uniqueness
Methyl[2-(pyridin-2-yloxy)ethyl]amine is unique due to the presence of the oxygen atom linking the pyridine ring and the ethylamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
29450-04-2 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-9-6-7-11-8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3 |
InChI Key |
SWMCABCRDRFOJP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC=CC=N1 |
Origin of Product |
United States |
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